molecular formula C18H20O3 B11829381 (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol

(R)-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol

Cat. No.: B11829381
M. Wt: 284.3 g/mol
InChI Key: KPGCQRHYMXWWIM-MRXNPFEDSA-N
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Description

®-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol is an organic compound with a complex structure that includes a dioxolane ring and two phenyl groups attached to a central carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol typically involves the reaction of diphenylmethanol with 2,2-dimethyl-1,3-dioxolane. The reaction is catalyzed by an acid, such as hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of ®-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid, leading to brominated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its ability to interact with various enzymes makes it a candidate for developing enzyme inhibitors or activators.

Medicine

In medicine, ®-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol is investigated for its potential therapeutic properties. It is being explored as a precursor for the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of ®-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol
  • ®-(2,2-dimethyl-1,3-dioxolan-4-yl)phenylmethanol
  • ®-(2,2-dimethyl-1,3-dioxolan-4-yl)benzylmethanol

Uniqueness

®-(2,2-dimethyl-1,3-dioxolan-4-yl)diphenylmethanol is unique due to its specific stereochemistry and the presence of both a dioxolane ring and two phenyl groups. This combination of features imparts distinct reactivity and interaction profiles compared to similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-diphenylmethanol

InChI

InChI=1S/C18H20O3/c1-17(2)20-13-16(21-17)18(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16,19H,13H2,1-2H3/t16-/m1/s1

InChI Key

KPGCQRHYMXWWIM-MRXNPFEDSA-N

Isomeric SMILES

CC1(OC[C@@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

Canonical SMILES

CC1(OCC(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

Origin of Product

United States

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